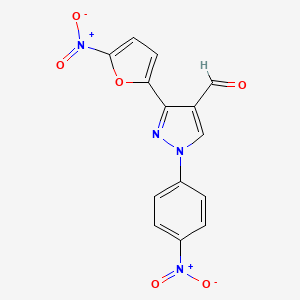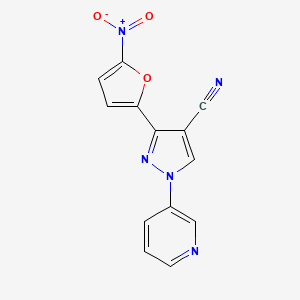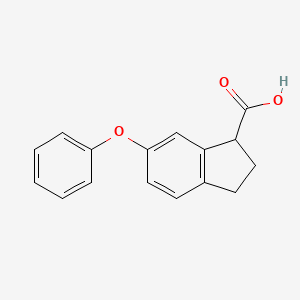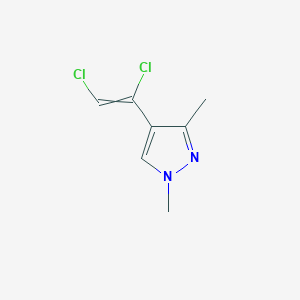
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique chemical structure
准备方法
The synthesis of 1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one involves several steps. One common method includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . Industrial production methods often involve continuous reaction processes using series multistage reactors to optimize yield and efficiency .
化学反应分析
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives
科学研究应用
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
1-(3,4-Dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one can be compared with similar compounds such as:
1-(3,4-Dichlorophenyl)piperazine: This compound shares a similar aromatic ring structure but differs in its functional groups and overall molecular configuration
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound has a similar dichlorophenyl group but a different core structure
属性
CAS 编号 |
61532-30-7 |
|---|---|
分子式 |
C13H16Cl2N2O3 |
分子量 |
319.18 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-13(2)11(19-3)16(12(18)17(13)20-4)8-5-6-9(14)10(15)7-8/h5-7,11H,1-4H3 |
InChI 键 |
SWDZCEYNSTVGPI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C(=O)N1OC)C2=CC(=C(C=C2)Cl)Cl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
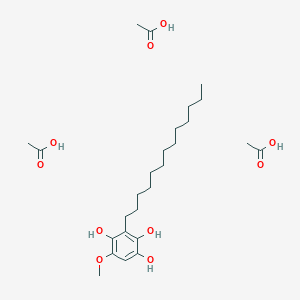
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
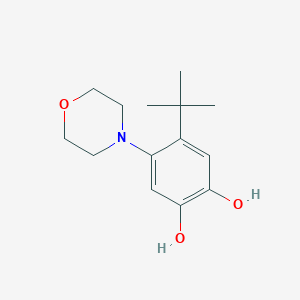
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)

